molecular formula C9H11FN2O3S B5867948 2-(2-fluoro-N-methylsulfonylanilino)acetamide

2-(2-fluoro-N-methylsulfonylanilino)acetamide

Cat. No.: B5867948
M. Wt: 246.26 g/mol
InChI Key: VEKVQNYAAALTCL-UHFFFAOYSA-N
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Description

2-(2-fluoro-N-methylsulfonylanilino)acetamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties. This compound is characterized by the presence of a fluoro group and a methylsulfonyl group attached to an aniline ring, which is further connected to an acetamide moiety.

Properties

IUPAC Name

2-(2-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3S/c1-16(14,15)12(6-9(11)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKVQNYAAALTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-N-methylsulfonylanilino)acetamide typically involves the reaction of 2-fluoroaniline with methylsulfonyl chloride to form 2-fluoro-N-methylsulfonylaniline. This intermediate is then reacted with chloroacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted anilines.

Scientific Research Applications

2-(2-fluoro-N-methylsulfonylanilino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis in microorganisms and cancer cells. The compound’s fluoro and methylsulfonyl groups enhance its binding affinity and specificity towards these targets, leading to effective inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluoro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide
  • 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide

Uniqueness

2-(2-fluoro-N-methylsulfonylanilino)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group at the ortho position relative to the aniline nitrogen enhances its reactivity and binding interactions compared to similar compounds with different substitution patterns.

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